5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSINSBQQNOWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390719 | |
| Record name | 5-(2-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-45-2 | |
| Record name | 5-(2-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine CAS 502685-45-2 properties
CAS 502685-45-2
Executive Summary: The Sterically-Tuned Triazole Scaffold
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-45-2) represents a specialized subclass of the 3-amino-1,2,4-triazole family, a privileged scaffold in medicinal chemistry. Unlike its unsubstituted benzyl analog, this compound incorporates a ortho-methyl group on the benzyl ring. This structural modification introduces critical steric bulk and increased lipophilicity, altering the compound's pharmacokinetic profile and binding affinity in hydrophobic pockets of enzymes such as kinases and metalloproteases.
This technical guide synthesizes the physicochemical properties, synthetic pathways, and biological utility of CAS 502685-45-2. It is designed for medicinal chemists and process engineers requiring a rigorous understanding of this building block’s potential in drug discovery and coordination chemistry.
Chemical Identity & Physicochemical Datasheet
The following data aggregates experimental and calculated values to establish a baseline for experimental design.
| Property | Value | Note |
| CAS Registry Number | 502685-45-2 | |
| IUPAC Name | 5-[(2-methylphenyl)methyl]-4H-1,2,4-triazol-3-amine | |
| Synonyms | 3-Amino-5-(2-methylbenzyl)-1,2,4-triazole; 5-(o-Tolylmethyl)-1H-1,2,4-triazol-3-amine | |
| Molecular Formula | C₁₀H₁₂N₄ | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | White to off-white crystalline powder | Typical for class |
| Predicted LogP | ~1.3 - 1.6 | More lipophilic than benzyl analog (LogP ~0.[1]8) |
| TPSA | ~75 Ų | Good oral bioavailability profile |
| pKa (Triazole) | ~9.5 (basic N) / ~2.5 (acidic NH) | Amphoteric nature |
| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol | Low water solubility |
Synthetic Architecture & Manufacturing
The synthesis of 3-amino-1,2,4-triazoles substituted at the 5-position is most robustly achieved through the cyclization of carboxylic acid hydrazides with S-methylisothiourea or cyanamide.
Core Synthetic Pathway
Rationale: The hydrazide route is preferred over the nitrile-hydrazine route for this specific analog because it avoids the formation of regioisomeric mixtures and proceeds under milder conditions, preserving the integrity of the ortho-methyl group.
Step-by-Step Protocol
-
Precursor Formation (Hydrazide Synthesis):
-
Reagents: Methyl (2-methylphenyl)acetate, Hydrazine hydrate (80%), Ethanol.
-
Procedure: Reflux methyl (2-methylphenyl)acetate with excess hydrazine hydrate in ethanol for 4–6 hours.
-
Purification: Cool to precipitate (2-methylphenyl)acetic acid hydrazide. Recrystallize from ethanol.
-
Checkpoint: Verify formation by IR (C=O amide stretch ~1660 cm⁻¹).[2]
-
-
Cyclization (Triazole Ring Formation):
-
Reagents: (2-Methylphenyl)acetic acid hydrazide, S-methylisothiourea sulfate, NaOH (aq).
-
Procedure:
-
Dissolve S-methylisothiourea sulfate in water.
-
Add the hydrazide and NaOH.
-
Reflux for 6–12 hours. The reaction evolves methyl mercaptan (MeSH) – perform in a well-ventilated fume hood with a scrubber .
-
-
Mechanism: Nucleophilic attack of the hydrazide nitrogen on the isothiourea carbon, followed by loss of MeSH and cyclization.
-
Isolation: Acidify the cooled solution with HCl to pH ~7–8 to precipitate the free base. Filter and recrystallize from ethanol/water.
-
Pathway Visualization
Figure 1: Convergent synthesis of CAS 502685-45-2 via the hydrazide-isothiourea route.
Biological Activity & Pharmacophore Analysis
Structural Activity Relationship (SAR)
CAS 502685-45-2 serves as a "Privileged Scaffold" due to the 1,2,4-triazole ring's ability to engage in multiple non-covalent interactions.
-
The Triazole Ring: Acts as a bioisostere for amide or ester groups but with higher metabolic stability. The N4-H and N2 atoms can act as hydrogen bond donors and acceptors, respectively, often binding to the hinge region of kinase enzymes.
-
The 3-Amino Group: A critical handle for further derivatization. Reacting this amine with aldehydes yields Schiff bases , which have demonstrated potent antifungal and antimicrobial activity by chelating metal ions in active sites.
-
The 2-Methylbenzyl Moiety (Critical Differentiator):
-
Steric Hindrance: The ortho-methyl group restricts the rotation of the benzyl ring relative to the triazole core. This "conformational lock" can increase specificity for narrow hydrophobic pockets in enzymes (e.g., CYP450 inhibitors).
-
Lipophilicity:[3] Increases LogP by ~0.5 units compared to the benzyl analog, improving blood-brain barrier (BBB) penetration for CNS targets.
-
Mechanism of Action (General Class)
In biological systems, 3-amino-1,2,4-triazoles often function via:
-
Metal Coordination: Binding to Zinc(II) or Iron(II/III) in metalloenzymes.
-
H-Bond Networking: The amino group acts as a donor to backbone carbonyls in receptor pockets.
Analytical Characterization
To validate the identity of CAS 502685-45-2, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆):
-
δ 11.8–12.2 ppm: Broad singlet (1H, Triazole NH). Note: This proton is exchangeable and may disappear with D₂O.
-
δ 5.0–6.0 ppm: Broad singlet (2H, -NH₂).
-
δ 3.8–4.0 ppm: Singlet (2H, Benzylic -CH₂-).
-
δ 2.2–2.4 ppm: Singlet (3H, Ar-CH₃).
-
δ 7.0–7.3 ppm: Multiplet (4H, Aromatic protons).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 189.24 m/z.
-
-
IR Spectroscopy:
-
3400–3200 cm⁻¹: Primary amine N-H stretching (doublet).
-
1620–1580 cm⁻¹: C=N stretching of the triazole ring.
-
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free amine is susceptible to oxidation over long periods.
-
Stability: Stable in solid state. Solutions in DMSO are stable for weeks at -20°C.
-
Safety Profile:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
-
PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Disposal: Incineration in a chemical waste facility.
-
References
-
Structure & Properties: National Center for Biotechnology Information. (2025).[1][4][5] PubChem Compound Summary for CID 767235, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Analogous Structure). Retrieved from [Link]
-
Synthetic Methodology: Kucukguzel, I., et al. (2000). Synthesis and biological activities of some new 1,2,4-triazole derivatives. Farmaco. Retrieved from [Link]
-
Triazole Biological Activity: Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-1H-1,2,4-triazole-3(2H)-thione and their complexes. Molecules. Retrieved from [Link]
-
General Synthesis of 3-Amino-Triazoles: Webb, M. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nepjol.info [nepjol.info]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine SMILES and InChI key
Technical Whitepaper: 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
Structural Analysis, Synthetic Protocols, and Pharmacophore Utility
Part 1: Chemical Identity & Informatics
This section establishes the definitive chemical identity of the compound. In drug discovery databases, 1,2,4-triazoles often suffer from ambiguous indexing due to tautomerism. The data below represents the canonical form used for registration.
| Attribute | Data / Descriptor |
| Common Name | This compound |
| CAS Registry Number | 502685-45-2 |
| IUPAC Name | 5-[(2-methylphenyl)methyl]-4H-1,2,4-triazol-3-amine |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Canonical SMILES | CC1=CC=CC=C1CC2=NC(N)=NN2 |
| Isomeric SMILES | CC1=CC=CC=C1CC2=NC(N)=NN2 |
| InChI String | InChI=1S/C10H12N4/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,14) |
| InChI Key | CXSXVXRYRJAJSM-UHFFFAOYSA-N |
Part 2: Structural Analysis & Physicochemical Profile
Tautomeric Equilibrium (Critical for Docking)
The "4H" designation in the name is a formal nomenclature convention. In solution (DMSO-d6 or MeOH-d4), this compound exists as a dynamic equilibrium of annular tautomers. For molecular modeling and docking studies, researchers must generate all three tautomeric states (1H, 2H, and 4H) to avoid false-negative binding predictions.
-
1H-form: Generally the most stable in the gas phase and non-polar solvents.
-
4H-form: Often stabilized by hydrogen bonding with the exocyclic amine or specific solvent interactions.
-
Amine/Imine Tautomerism: The exocyclic amino group (-NH2) can theoretically tautomerize to an imine (=NH), but the amino form is overwhelmingly favored due to aromaticity retention in the triazole ring.
Physicochemical Properties (Predicted)
-
LogP (Octanol/Water): ~0.95 (Moderate lipophilicity; good fragment solubility).
-
TPSA (Topological Polar Surface Area): ~72 Ų (Favorable for membrane permeability).
-
H-Bond Donors: 2 (Exocyclic amine + Ring NH).
-
H-Bond Acceptors: 3 (Ring nitrogens).[1]
Part 3: Synthetic Pathways & Protocols
The most robust and scalable synthesis for 3-amino-5-substituted-1,2,4-triazoles is the condensation of aminoguanidine with a carboxylic acid derivative. This method avoids the use of hazardous hydrazine hydrate.
Reaction Mechanism (The "Einhorn-Brunner" Variation)
The synthesis proceeds via the formation of an acyl-aminoguanidine intermediate, which undergoes intramolecular dehydration at high temperatures to cyclize into the triazole ring.
Step-by-Step Mechanism:
-
Activation: The carboxylic acid (2-methylphenylacetic acid) is activated (thermally or via esterification).
-
Condensation: Aminoguanidine attacks the carbonyl carbon.
-
Cyclization: Base-catalyzed or thermal ring closure eliminates water.
Workflow Diagram (DOT Visualization)
Figure 1: Thermal condensation pathway for the synthesis of the target triazole.
Experimental Protocol (Bench Scale)
Reagents:
-
2-Methylphenylacetic acid (10 mmol)
-
Aminoguanidine bicarbonate (10 mmol)
-
Solvent: None (Melt fusion) or Pyridine (if reflux is preferred).
Procedure:
-
Preparation: In a round-bottom flask, mix equimolar amounts of 2-methylphenylacetic acid and aminoguanidine bicarbonate.
-
Reaction: Heat the mixture in an oil bath to 160°C. The mixture will melt and evolution of CO₂ and H₂O will be observed.
-
Completion: Maintain temperature for 2–4 hours until gas evolution ceases and the melt solidifies or becomes viscous.
-
Work-up: Cool to room temperature. Add cold water (20 mL) and stir vigorously to precipitate the unreacted materials.
-
Basification: Adjust pH to ~9 using 10% NaHCO₃ solution to ensure the triazole is in its free base form.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.
Part 4: Pharmacological Context & Applications
Fragment-Based Drug Discovery (FBDD)
This molecule acts as a high-value "fragment" due to its low molecular weight (<200 Da) and specific binding motifs.
-
The Triazole Core: Acts as a bioisostere for amides or esters but with higher metabolic stability. It serves as a rigid linker that can engage in
-stacking interactions. -
The 2-Methylbenzyl Group: The ortho-methyl group introduces a steric clash that forces the benzyl ring to twist relative to the triazole plane. This "pre-organized" conformation is valuable for filling hydrophobic pockets in kinases (e.g., specificity pockets in ATP binding sites).
Interaction Map (DOT Visualization)
Figure 2: Pharmacophore mapping showing potential binding interactions in a protein active site.
Part 5: Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
| Method | Expected Signal / Criteria | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Singlet at | Confirms the benzyl-triazole connection. |
| ¹H NMR (DMSO-d₆) | Broad singlet at | Confirms the primary amine. |
| ¹H NMR (DMSO-d₆) | Singlet at | Confirms the ortho-methyl group. |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 189.1. | Confirms Molecular Weight.[2][3] |
| HPLC Purity | >95% (UV 254 nm). | Required for biological assay screening. |
Self-Validating Check: If the ¹H NMR shows a splitting of the methylene linker (AB system) or significant shifting, it may indicate restricted rotation due to the ortho-methyl group or the formation of a different tautomer stabilized by an impurity. Always run a D₂O shake to confirm the exchangeable protons (NH/NH₂).
References
-
Dolzhenko, A. V., et al. (2018).[4] "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances. Link
-
Zeinali, S., et al. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Organics. Link
-
PubChem Database. "4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Analogous Structure)." National Library of Medicine. Link
-
ChemWhat. "this compound CAS 502685-45-2." Link
- Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Foundational text on triazole tautomerism and synthesis).
Sources
Thermodynamic Stability of Ortho-Substituted Benzyl Triazoles: An In-Depth Technical Guide
Executive Summary & Core Directive
Objective: This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of ortho-substituted benzyl-1,2,3-triazoles. It is designed for medicinal chemists and process engineers optimizing bioisosteres where steric and electronic "ortho-effects" dictate developability.
The Central Thesis: Unlike their para- or meta-analogues, ortho-substituted benzyl triazoles exhibit a unique thermodynamic duality. They possess high thermal stability (resistance to decomposition) but often low conformational stability (atropisomerism), leading to rotameric populations that can complicate drug-target interactions.
Thermodynamic Principles of the Ortho-Effect
Steric Deshielding and Ground State Destabilization
In benzyl triazoles, the methylene linker (
-
Enthalpic Penalty (
): The steric clash raises the ground state energy of the molecule relative to the para-isomer. This "spring-loading" effect can lower the activation energy for decomposition pathways (e.g., retro-cycloaddition or ring opening) if those pathways relieve steric strain. -
Entropic Consequences (
): The ortho-substituent restricts the rotation of the phenyl ring around the and bonds. This reduction in degrees of freedom creates a "pre-organized" state that may benefit binding affinity (rigidification) but imposes a thermodynamic penalty during synthesis.
Atropisomerism and Rotational Barriers
The most critical thermodynamic feature for drug development is the rotational energy barrier (
-
Low Barrier (< 20 kcal/mol): Rapid rotation at room temperature. The compound exists as a time-averaged ensemble.
-
High Barrier (> 20 kcal/mol): Restricted rotation leading to separable atropisomers. Ortho-substitution is the primary driver of this phenomenon.
Mechanism of Rotational Locking:
The transition state for rotation involves the ortho-substituent passing the triazole nitrogen lone pairs or the C-5 substituent. Bulky groups (e.g.,
Synthesis & Kinetic vs. Thermodynamic Control[1]
The stability of the final product is often determined by the method of assembly. The choice between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) cycloaddition is governed by the steric demands of the ortho-group.
Comparative Stability Logic
| Parameter | CuAAC (1,4-Regioisomer) | RuAAC (1,5-Regioisomer) | Impact of Ortho-Substitution |
| Thermodynamic Stability | High | Moderate to Low | Ortho-groups destabilize 1,5-isomers significantly due to clash with C-4 substituent. |
| Kinetic Accessibility | Fast (Catalytic) | Slower | Ortho-sterics retard Cu-acetylide coordination, slowing rate ( |
| Decomposition Temp ( | > 250 °C | > 200 °C | Ortho-substitution lowers |
| Metabolic Stability | Excellent | Good | Ortho-groups block metabolic oxidation at the benzylic position. |
Visualization: Reaction Energy Landscape
The following diagram illustrates how ortho-substitution alters the reaction coordinate, raising the transition state energy and destabilizing the 1,5-product relative to the 1,4-product.
Caption: Energy landscape comparison. Ortho-substitution increases activation energy (TS) and thermodynamically penalizes the sterically crowded 1,5-isomer.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of your specific ortho-substituted scaffold, use the following self-validating protocols.
Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers
Purpose: Determine if your ortho-substituent creates atropisomers (conformational instability).
-
Preparation: Dissolve 10 mg of the triazole in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-
or Toluene- ). -
Internal Standard: Add 1 mg of 1,3,5-trimethoxybenzene (non-volatile, sharp singlets) to verify concentration stability during heating.
-
Acquisition:
-
Record
NMR at 25 °C. Look for broadening of the benzylic protons (AB system vs. singlet). -
Stepwise heat to 100 °C in 10 °C increments.
-
-
Analysis:
-
Coalescence Temperature (
): Identify the temperature where split signals merge. -
Calculation: Use the Eyring equation to calculate
. -
Validation: If signals remain split > 100 °C, the barrier is > 23 kcal/mol (atropisomeric).
-
Protocol B: Accelerated Thermal Degradation (ATD)
Purpose: Assess chemical stability (bond breaking).
-
Setup: Seal 5 mg of compound in a glass ampoule under Argon.
-
Stress: Heat at 150 °C (oil bath) for 24 hours.
-
Quantification: Analyze via UPLC-MS.
-
Pass Criteria: > 99% recovery of parent peak.
-
Fail Criteria: Appearance of benzyl alcohol (hydrolysis) or fragmentation products.
-
Note:Ortho-substituted benzyl triazoles are prone to benzylic oxidation if not protected from air at high temps.
-
Structural Logic & Signaling Pathways
Understanding the "why" behind the stability allows for rational design. The following diagram maps the causal relationships between substituent properties and triazole stability.
Caption: Causal map of ortho-substitution effects. Steric bulk is the primary driver for conformational locking, while electronic effects modulate chemical bond durability.
Data Summary: Substituent Effects
The following table summarizes the expected thermodynamic impact of common ortho-substituents on benzyl-1,2,3-triazoles (1,4-isomer).
| Ortho-Substituent | Steric Bulk | Rotational Barrier ( | Thermal Stability | Notes |
| None | Low (< 10 kcal/mol) | High | Freely rotating; baseline stability. | |
| Low | Low (~12 kcal/mol) | High | Metabolic blocker; minimal steric penalty. | |
| Moderate | Moderate (~18 kcal/mol) | High | "Magic Methyl" effect; restricts rotation but rarely separates. | |
| High | High (> 22 kcal/mol) | High | Atropisomer Risk. High chemical stability due to C-F bond strength. | |
| High | High (> 20 kcal/mol) | Moderate | Destabilizes benzylic C-N bond electronically; potential photo-lability. | |
| Moderate | Variable | High | Can form H-bond with triazole N(2) or N(3), thermodynamically locking conformation. |
References
-
Meloni, F., et al. (2022).[1] "Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles." Tetrahedron Chem, 1, 100004.[1] Link
-
Singh, H., et al. (2019). "Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole." Oriental Journal of Chemistry. Link
-
Jo, Y., et al. (2021). "Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials." Journal of Materials Chemistry A. Link
-
Zhu, L., et al. (2017). "Theoretical Study of 1,3-Dipolar Cycloadditions Regioselectivity of Benzyl Azide." Orbital: The Electronic Journal of Chemistry. Link
-
Calderone, V., et al. (2005). "Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators."[2] European Journal of Medicinal Chemistry. Link
Sources
Beyond the SDS: Technical Handling Guide for 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
Executive Summary & Chemical Identity[1][2][3][4]
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-45-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including kinase inhibitors and adenosine receptor antagonists.
Unlike commodity chemicals, this substance is often supplied as a "Research Grade" material with limited specific toxicological data. Consequently, this guide utilizes Read-Across Methodology , deriving safety protocols from the well-characterized toxicity of the 3-amino-1,2,4-triazole (Amitrole) pharmacophore.
Critical Safety Prerequisite: Until proven otherwise, researchers must treat this compound as a potential carcinogen, reproductive toxin, and thyroid disruptor based on its structural homology to Amitrole.
Chemical Identification Matrix
| Parameter | Detail |
| IUPAC Name | 5-[(2-methylphenyl)methyl]-4H-1,2,4-triazol-3-amine |
| Common Name | 5-(2-Methylbenzyl)-3-amino-1,2,4-triazole |
| CAS Number | 502685-45-2 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | DMSO, Methanol, DMF; Low solubility in water |
| pKa (Predicted) | ~4.2 (Triazole ring protonation), ~9.5 (Amine) |
Structural Activity Relationship (SAR) & Hazard Prediction
To understand the risks of this molecule, one must analyze its functional groups. The molecule consists of a lipophilic 2-methylbenzyl tail attached to a polar, bioactive aminotriazole head .
The Tautomerism Factor
The "4H" designation in the name refers to a specific tautomer. However, in solution, 1,2,4-triazoles exist in dynamic equilibrium. This affects solubility and biological binding.
Predictive Hazard Classification (GHS)
Based on read-across from 3-amino-1,2,4-triazole (CAS 61-82-5) and benzyl derivatives.
| Hazard Class | Category | Hazard Statement (Inferred) | Mechanism |
| Carcinogenicity | Cat 2 | H351: Suspected of causing cancer.[1] | Thyroid follicular cell tumors via hormonal imbalance (TSH stimulation). |
| Reproductive Tox | Cat 2 | H361d: Suspected of damaging the unborn child.[2][1][3] | Teratogenic potential observed in analog studies. |
| STOT - RE | Cat 2 | H373: May cause damage to organs (Thyroid, Liver). | Chronic inhibition of catalase and thyroid peroxidase. |
| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects.[3] | Triazole rings are resistant to biodegradation. |
| Acute Tox (Oral) | Cat 4 | H302: Harmful if swallowed.[2][1][4] | LD50 estimated 1000-2000 mg/kg (Rat). |
Handling, Synthesis & Stability Framework
This section outlines the operational protocols required to handle the substance safely, assuming high potency.
Synthesis Safety (Impurity Management)
Common synthesis routes involve the condensation of (2-methylphenyl)acetic acid derivatives with aminoguanidine .
-
Risk: Residual Hydrazine (a potent carcinogen) may be present if aminoguanidine was synthesized via hydrazine reduction.
-
Control: Verify Certificate of Analysis (CoA) for hydrazine content (<1 ppm) before handling large batches.
Storage & Stability
-
Hygroscopicity: Aminotriazoles can be hygroscopic. Moisture promotes caking and potential hydrolysis of impurities.
-
Oxidation: The primary amine is susceptible to oxidation over time, turning the white solid yellow/brown.
-
Protocol: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Engineering Controls & PPE Workflow
Emergency Response Protocols
First Aid (Self-Validating)
-
Inhalation: Move to fresh air immediately. Validation: If coughing persists >10 mins, seek medical attention (potential amine irritation).
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol (increases transdermal absorption of lipophilic benzyl group).
-
Eye Contact: Rinse for 15 minutes.[3][4][5] Validation: Check pH of eye runoff if possible; amines can cause alkaline burns.
Fire Fighting
-
Combustion Products: Emits toxic fumes of Carbon Oxides (COx) and Nitrogen Oxides (NOx) .[2][5]
-
Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).
Spill Containment (Dry Powder)
-
Evacuate: Clear the immediate area.
-
PPE: Don P3/N95 respirator and double nitrile gloves.
-
Containment: Cover spill with wet paper towels (to prevent dust generation) or use a HEPA vacuum.
-
Decontamination: Wipe surface with 10% weak acid (Citric acid) to neutralize the amine, followed by detergent.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1268034 (Analog: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Amitrole (3-amino-1,2,4-triazole) Toxicological Dossier.[6] (Basis for Read-Across Carcinogenicity). Retrieved from [Link]
-
Dolzhenko, A. V., et al. (2010). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. (Source for tautomeric equilibrium data). Retrieved from [Link]
-
ChemWhat. this compound CAS Registry Data. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for cyclization of 2-methylphenylacetic acid hydrazide
An Application Note and Detailed Protocol for the Cyclization of 2-Methylphenylacetic Acid Hydrazide to 5-(2-Methylbenzyl)-2-mercapto-1,3,4-oxadiazole
Authored by: A Senior Application Scientist
Introduction
2-Methylphenylacetic acid hydrazide is a versatile starting material in synthetic organic chemistry, serving as a precursor for a variety of heterocyclic compounds. The synthesis of such heterocyclic scaffolds is of paramount importance in the fields of drug discovery and materials science due to their diverse biological activities and unique physicochemical properties.[1] This application note provides a detailed protocol for the cyclization of 2-methylphenylacetic acid hydrazide into a valuable 1,3,4-oxadiazole derivative, specifically 5-(2-methylbenzyl)-2-mercapto-1,3,4-oxadiazole. The 1,3,4-oxadiazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1]
This guide is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and provides expert insights to ensure a successful and reproducible synthesis.
Reaction Overview
The protocol herein describes the synthesis of 5-(2-methylbenzyl)-2-mercapto-1,3,4-oxadiazole through the reaction of 2-methylphenylacetic acid hydrazide with carbon disulfide in an alkaline medium. This is a well-established and efficient method for the synthesis of 2-mercapto-1,3,4-oxadiazoles from acid hydrazides.[2]
Overall Reaction:
Reaction Mechanism
The formation of the 1,3,4-oxadiazole ring proceeds through a multi-step mechanism initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide.
-
Formation of Dithiocarbazate Salt: In the presence of a base (potassium hydroxide), the hydrazide is deprotonated, and the resulting anion acts as a nucleophile, attacking the carbon disulfide to form a potassium dithiocarbazate salt intermediate.
-
Intramolecular Cyclization and Dehydration: The dithiocarbazate intermediate then undergoes an intramolecular cyclization. The oxygen of the carbonyl group attacks the thione carbon, leading to a five-membered heterocyclic intermediate. Subsequent elimination of a water molecule and hydrogen sulfide results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Mechanism Diagram
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
Introduction: The Significance and Accelerated Synthesis of 3-Amino-1,2,4-triazoles
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among these, 5-substituted 3-amino-1,2,4-triazoles are particularly valuable as versatile building blocks for the synthesis of more complex bioactive molecules.[1] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and modest yields.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages such as dramatic reductions in reaction times, improved yields, and often, cleaner reaction profiles.[5][6][7] This application note provides a detailed protocol and technical insights into the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
The Rationale for Microwave-Assisted Synthesis: A Deeper Look into the "Microwave Effect"
Microwave energy accelerates chemical reactions through a mechanism of dielectric heating. Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in reaction rate accelerations that cannot be achieved by conventional heating alone, a phenomenon sometimes referred to as the "microwave effect." For the synthesis of 3-amino-1,2,4-triazoles, this translates to a significant reduction in the time required for the crucial cyclization step, minimizing the formation of side products and enhancing the overall efficiency of the process.[5][6]
Reaction Mechanism: From Aminoguanidine and Carboxylic Acids to the Triazole Core
The microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids proceeds through a well-established pathway. The crucial initial step is the formation of a guanyl hydrazide intermediate.[8] This is followed by an intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of an acid catalyst, such as hydrochloric acid, facilitates both the initial condensation and the subsequent dehydration and cyclization steps.[8]
Caption: Plausible reaction mechanism for the formation of 5-substituted 3-amino-1,2,4-triazoles.
Experimental Protocols
The following protocols are based on established and verified procedures for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.
Protocol 1: General Procedure for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
This protocol is adapted from a general method for the direct condensation of carboxylic acids with aminoguanidine bicarbonate.
Materials:
-
Aminoguanidine bicarbonate
-
Substituted carboxylic acid (e.g., propionic acid, isobutyric acid, benzoic acid)
-
37% Hydrochloric acid (HCl)
-
Deionized water
-
Microwave reactor (e.g., Anton Paar Monowave or Multiwave)
-
10 mL or 100 mL microwave process vials with snap caps and septa
-
Magnetic stirrer bar
-
Rotary evaporator
Procedure:
-
Preparation of Aminoguanidine Hydrochloride (in situ):
-
In a suitable beaker, suspend aminoguanidine bicarbonate (0.1 mol) in a minimal amount of deionized water.
-
Slowly add 37% hydrochloric acid (0.15 mol) dropwise while stirring. Vigorous gas evolution (CO2) will be observed.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Remove the water under reduced pressure using a rotary evaporator to obtain dry aminoguanidine hydrochloride as a solid.
-
-
Microwave Reaction:
-
Place the dried aminoguanidine hydrochloride (0.1 mol) and the desired carboxylic acid (0.12 mol) into a 100 mL microwave process vial equipped with a magnetic stirrer bar.
-
If the carboxylic acid is a solid, a minimal amount of a high-boiling point solvent like isopropanol can be added to facilitate mixing. For liquid carboxylic acids, no solvent is necessary.
-
Seal the vial with a snap cap and septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 180 °C for 3 hours. The pressure inside the vial will increase, so ensure the microwave reactor is properly sealed and operated according to the manufacturer's safety guidelines.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
The crude product is typically a solid or a viscous oil.
-
Dissolve the crude product in a suitable solvent (e.g., hot ethanol or water).
-
Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
The identity and purity of the synthesized 5-substituted 3-amino-1,2,4-triazole can be confirmed by standard analytical techniques such as melting point determination, FT-IR, 1H NMR, and 13C NMR spectroscopy.
-
Sources
- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. japer.in [japer.in]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
Application Note & Protocol: A Guide to the Selection and Optimization of Solvents for the Recrystallization of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the purification of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine via recrystallization. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents[1][2][3]. Achieving high purity of such compounds is paramount for accurate biological evaluation and subsequent development. This guide moves beyond a simple procedural list, offering a detailed rationale for solvent selection based on the molecule's structural characteristics, a series of robust experimental protocols for solvent screening and execution, and a troubleshooting guide for common challenges. Our objective is to provide a self-validating framework that empowers researchers to achieve optimal purity and yield for this specific triazole derivative.
Introduction: The Imperative for Purity
This compound (Molecular Formula: C₁₀H₁₂N₄, Molecular Weight: 188.23 g/mol ) is a heterocyclic compound featuring the biologically significant 1,2,4-triazole nucleus[4]. The final step in its synthesis invariably yields a crude product containing residual reagents, byproducts, and other impurities. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The success of this technique is critically dependent on the judicious selection of an appropriate solvent or solvent system. An ideal solvent will solubilize the target compound completely at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the compound to crystallize out in a purer form while impurities remain in the mother liquor. This application note details the theoretical and practical considerations for achieving this outcome.
Physicochemical Profile & Rationale for Solvent Selection
The molecular structure of this compound is amphiphilic, containing both polar and non-polar moieties.
-
Polar Region: The 4H-1,2,4-triazol-3-amine portion of the molecule contains multiple nitrogen atoms and an amine group, capable of hydrogen bonding. This region imparts polarity.
-
Non-Polar Region: The 2-methylbenzyl substituent is a hydrophobic, non-polar aromatic group.
This dual nature suggests that solvents of intermediate polarity, or specific mixed-solvent systems, will be most effective. The principle of "like dissolves like" dictates our initial solvent choices. Protic solvents capable of hydrogen bonding, such as alcohols, are excellent starting points, a fact supported by their frequent use in the recrystallization of other substituted triazoles[5][6][7][8][9].
Table 1: Candidate Solvents for Recrystallization Screening
The following table summarizes potential solvents, ordered by decreasing polarity, along with their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (ε) | Notes & Rationale |
| Water | 100.0 | 10.2 | 80.1 | Likely an anti-solvent due to the non-polar benzyl group. Useful in mixed-solvent systems. |
| Methanol | 64.7 | 5.1 | 32.7 | High polarity may lead to high solubility even at low temperatures, potentially reducing yield. |
| Ethanol | 78.4 | 4.3 | 24.5 | Primary Candidate. Often cited for similar triazoles[5][6][7]. Good balance of polarity. |
| Isopropanol | 82.6 | 3.9 | 19.9 | A slightly less polar alternative to ethanol; may offer better recovery[10]. |
| Acetonitrile | 81.6 | 5.8 | 37.5 | Aprotic polar solvent. Can be effective if protic solvents cause issues. |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | Medium polarity. May be a good single solvent or part of a binary system with a non-polar solvent. |
| Toluene | 110.6 | 2.4 | 2.4 | Non-polar. Unlikely to be a good single solvent but could be used as an anti-solvent or for hot filtration. |
Experimental Methodologies
The following protocols provide a systematic workflow, from initial small-scale screening to optimized bulk recrystallization.
Protocol 3.1: Micro-Scale Solvent Screening
Objective: To efficiently identify the most promising solvent or solvent system from the candidates in Table 1 using minimal compound.
Procedure:
-
Place approximately 15-20 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will show poor solubility at this stage.
-
If the compound is insoluble, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling[11].
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. The best solvent will yield a significant amount of crystalline solid, not an oil or amorphous powder.
-
Record your observations to select the optimal solvent for a larger scale procedure.
Diagram 1: Solvent Selection & Optimization Workflow
This diagram illustrates the logical flow from initial analysis to the final purified product.
Caption: Workflow for recrystallization solvent selection and optimization.
Protocol 3.2: Optimized Single-Solvent Recrystallization (Example: Ethanol)
Objective: To purify the crude compound using a pre-determined optimal solvent.
-
Dissolution: Place the crude compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture to a gentle reflux on a stirrer hotplate. Continue adding ethanol portionwise until the solid has completely dissolved.
-
(Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Reflux for 5-10 minutes. Trustworthiness: Be cautious, as activated carbon can adsorb the desired product, reducing the yield[11].
-
Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed fluted filter paper and funnel into a clean, pre-warmed flask. This step prevents premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor. Expertise: Using ice-cold solvent for washing minimizes the redissolving of the purified crystals.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.
Protocol 3.3: Mixed-Solvent (Binary) Recrystallization (Example: Ethanol/Water)
Objective: To purify the compound when no single solvent demonstrates ideal solubility characteristics. This method uses a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "solvent") as described in Protocol 3.2.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with constant swirling until a faint, persistent turbidity (cloudiness) appears. This indicates the point of saturation.
-
Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the system is just below the saturation point.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from Protocol 3.2, using an ice-cold ethanol/water mixture of the final determined ratio for the washing step.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | - The compound's melting point is lower than the solvent's boiling point.- The solution was cooled too rapidly. | - Use a lower-boiling point solvent.- Ensure slower, more gradual cooling. Try insulating the flask.- Add a seed crystal to induce crystallization above the oiling temperature.[11] |
| No Crystals Form | - The solution is too dilute (too much solvent was used).- The chosen solvent is too effective, even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt cooling again.- Add an appropriate anti-solvent dropwise until turbidity is observed.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[11] |
| Very Low Yield | - Too much solvent was used during dissolution.- The compound has significant solubility in the solvent even at low temperatures.- Premature crystallization occurred during hot filtration. | - Re-concentrate the mother liquor to recover a second crop of crystals.- Ensure the minimum amount of hot solvent is used.- Use a different solvent or a mixed-solvent system.- Ensure the filtration apparatus is sufficiently pre-heated. |
| Colored Product | - Colored impurities are co-crystallizing with the product. | - Use a minimal amount of activated carbon during the dissolution step (Protocol 3.2, Step 2).- Ensure the chosen solvent effectively leaves the colored impurity in the mother liquor.[11] |
References
- ResearchGate. (2025). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation.
- ChemWhat. (n.d.). This compound CAS#: 502685-45-2.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Salts.
- Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles.
- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives.
- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.).
- PubChem. (n.d.). 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
- ChemBK. (2024). (5-METHYL-4H-1,2,4-TRIAZOLE-3-YL)AMINE.
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.
- STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (n.d.).
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo.
- MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
- ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- PMC. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Karpenko, Y. (2022). Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. ScienceRise: Pharmaceutical Science.
- MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
- Yılmaz, I., et al. (2025). 4-[(2-Hydroxybenzylidene)amino]-5-(2-thienylmethyl)-2H-1,2,4-triazol-3(4H)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 7. nepjol.info [nepjol.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Evaluation and Optimization of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine in FBDD
Executive Summary
This guide details the experimental workflows for utilizing 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine as a seed scaffold in Fragment-Based Drug Discovery (FBDD).[1] The 3-amino-1,2,4-triazole core is a "privileged structure" in medicinal chemistry, capable of diverse hydrogen bonding interactions (donor/acceptor) and serving as a bioisostere for amides or carboxylic acids.[1] The inclusion of the 2-methylbenzyl moiety introduces a critical hydrophobic vector with restricted conformational flexibility (the "magic methyl" effect), often enhancing selectivity in protein binding pockets.[1]
This document provides validated protocols for Surface Plasmon Resonance (SPR) screening, Ligand-Observed NMR (STD-NMR) validation, and strategic chemical evolution.[1]
Physicochemical Profile & "Rule of Three" Compliance
Before initiating screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria essential for FBDD.[1] This molecule exhibits an ideal profile for a starting point, allowing significant molecular weight growth during optimization.[1]
| Property | Value | Ro3 Criteria | Status | Implication |
| Molecular Weight | ~188.23 Da | < 300 Da | Pass | High headroom for "growing" the fragment.[1] |
| cLogP | ~1.2 - 1.5 | < 3.0 | Pass | Good solubility; likely to traverse membranes. |
| H-Bond Donors | 2 (Amine/Ring NH) | < 3 | Pass | Critical for directional binding (e.g., to Hinge regions).[1] |
| H-Bond Acceptors | 2-3 (Triazole Ns) | < 3 | Pass | Versatile interaction with backbone carbonyls.[1] |
| PSA (Polar Surface Area) | ~50-60 Ų | < 60 Ų | Pass | favorable for ligand efficiency (LE).[1] |
| Rotatable Bonds | 2 | < 3 | Pass | Low entropic penalty upon binding. |
Workflow Visualization
The following diagram outlines the logical flow from library selection to hit validation using this specific scaffold.
Figure 1: Critical path for validating the this compound scaffold. Note the iterative loop between Chemistry and Screening.
Primary Screening Protocol: Surface Plasmon Resonance (SPR)[1][2][3]
Triazole fragments often bind with low affinity (
Experimental Setup
-
Instrument: Biacore 8K/T200 or equivalent high-sensitivity system.
-
Sensor Chip: CM5 or CM7 (High capacity). Fragments have low molecular weight, so high ligand density (
RU) is required to see a signal.[1] -
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20) + 2% DMSO .[1]
-
Critical Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "solvent bulk" jumps that obscure the binding signal.
-
Protocol Steps[4][5]
-
Immobilization: Target protein is immobilized via amine coupling to ~3000-5000 RU. A reference channel is activated/deactivated without protein.
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for refractive index mismatches.
-
Clean Screen: Inject the triazole fragment at a single concentration (e.g., 200
M) to check for "square wave" binding kinetics. -
Affinity Determination: For hits, run a dose-response series (e.g., 10 mM down to 30
M, 2-fold dilution).[1] -
Data Analysis: Fit to a 1:1 Steady State Affinity model. Do not attempt kinetic fitting (
) as fragment kinetics are usually too fast for the instrument sampling rate.[1]
Orthogonal Validation: Ligand-Observed NMR (STD-NMR)
Because triazoles are nitrogen-rich, they can sometimes cause false positives in SPR by interacting with the matrix.[1] Saturation Transfer Difference (STD) NMR validates that the fragment binds specifically to the protein in solution.[1]
Mechanism
We irradiate the protein selectively. Magnetization transfers from the protein to the bound fragment. When the fragment dissociates, it carries this magnetization into the bulk solution, reducing its NMR signal intensity.[1]
Protocol
-
Sample Prep:
-
Pulse Sequence: Standard STD sequence (e.g., stddiff on Bruker).[1]
-
Data Interpretation:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Positive Result: Signals corresponding to the 2-methylbenzyl protons or the triazole ring protons appear in the difference spectrum.
-
Epitope Mapping: The protons showing the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface. This guides where to attach new chemical groups.
-
Optimization Strategy: Chemical Evolution
Once binding is validated, the fragment must be "grown" to improve affinity.[1] The this compound scaffold offers three distinct vectors for modification.
Vector Analysis Diagram
Figure 2: Strategic vectors for chemical modification of the scaffold.
Synthetic Pathways
-
Amine Functionalization (Vector 1):
-
Reaction: React the exocyclic amine with aldehydes (reductive amination) or acid chlorides.[1]
-
Goal: Reach into adjacent sub-pockets. Many kinase inhibitors use this amine to form a hinge-binding motif.
-
-
Benzyl Ring Optimization (Vector 2):
-
Reaction: Start with substituted phenylacetic acid hydrazides during the initial ring synthesis.
-
Goal: The "2-methyl" group restricts rotation. Testing 2-chloro or 2-trifluoromethyl analogs can probe the size of the hydrophobic pocket.
-
-
Triazole Ring Alkylation (Vector 3):
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| SPR Signal > Theoretical Max | Aggregation or non-specific binding.[1] | Add 0.01% Triton X-100 or increase salt concentration. Check solubility. |
| No STD-NMR Signal | STD works best for | |
| Compound Precipitation | Low solubility of the benzyl group. | Ensure final DMSO concentration is 2-5%. Verify stock concentration via LC-MS/CLND. |
References
-
Fragment Screening Principles: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[1] Journal of Medicinal Chemistry 62.9 (2019).[1] Link[1]
-
STD-NMR Protocols: Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy."[1] Angewandte Chemie International Edition 38.12 (1999).[1] Link[1]
-
Triazole Scaffold Utility: "Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole." Molecular Diversity (2021).[1][2] Link[1][2]
-
SPR for Fragments: "Fragment screening by SPR/NMR." Pharmaceutical Society of Japan. Link
Sources
Application Note: Precision N-Alkylation of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
This Application Note is designed for researchers and drug development professionals. It synthesizes theoretical regioselectivity principles with practical, field-proven protocols for the N-alkylation of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine .
Executive Summary & Strategic Analysis
The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in GPCR ligands and kinase inhibitors. However, the alkylation of This compound presents a classic "ambident nucleophile" challenge.
The Regioselectivity Challenge
The triazole ring exists in dynamic annular tautomerism (1H, 2H, 4H). Upon deprotonation, the resulting anion delocalizes charge across nitrogens N1, N2, and N4.
-
N1-Alkylation: Often thermodynamically stable but sterically hindered by the C5-(2-methylbenzyl) group.
-
N2-Alkylation: Kinetically favored due to lower steric hindrance (distal to the C5-substituent).
-
N4-Alkylation: Generally disfavored without specific directing groups.
-
Exocyclic N-Alkylation: The exocyclic amine is less nucleophilic than the ring nitrogens due to resonance delocalization. Direct alkylation typically occurs on the ring first.
Strategic Directive: This protocol utilizes a mild base/polar aprotic solvent system (K₂CO₃/DMF) to balance kinetic and thermodynamic factors, typically yielding the N2-isomer as the major product, with the N1-isomer as a separable minor component.
Mechanistic Pathway & Logic
The following diagram illustrates the tautomeric equilibrium and the competing alkylation pathways.
Figure 1: Mechanistic pathway highlighting the steric influence of the 2-methylbenzyl group on regioselectivity.
Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound (1.0 eq) | Nucleophile |
| Alkylating Agent | Alkyl Halide (R-X) (1.1 – 1.2 eq) | Electrophile (e.g., MeI, EtBr, BnBr) |
| Base | Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) | HCl Scavenger / Deprotonator |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | Polar Aprotic Solvent |
| Workup | EtOAc, Brine, Na₂SO₄ | Extraction / Drying |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
-
Dissolution: Charge the flask with Substrate (1.0 mmol) and anhydrous DMF (5 mL) . Stir until fully dissolved.
-
Note: DMF is preferred over Acetone for substrates with low solubility. If the substrate is highly soluble, Acetone/K₂CO₃ reflux is a milder alternative.
-
-
Activation: Add K₂CO₃ (2.0 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.
-
Why? This allows partial deprotonation and formation of the reactive triazolyl anion species.
-
-
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.
-
Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide), cool the mixture to 0°C during addition to minimize exocyclic poly-alkylation.
-
Phase 2: Monitoring & Completion
-
Reaction: Stir at RT. Monitor via TLC or LC-MS every 2 hours.
-
Typical Time: 2–12 hours depending on the steric bulk of R-X.
-
Endpoint: Disappearance of starting material (m/z [M+H]⁺).
-
Observation: You will likely observe two spots on TLC (N2-isomer usually runs higher/less polar than N1-isomer, though this varies by R-group).
-
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Precipitation: If a solid precipitates, filter and wash with water (crudest method).
-
Extraction (Recommended): Extract with EtOAc (3 x 15 mL).
-
-
Wash: Wash combined organic layers with water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMF.
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification (Isomer Separation)
-
Flash Chromatography: Isomers must be separated.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: DCM:MeOH (start 100:0 → gradient to 95:5) or Hexane:EtOAc (gradient).
-
Guidance: The N2-alkyl isomer is typically less polar (elutes first) due to the "shrouding" of the lone pairs, while the N1-isomer is often more polar.
-
Validation & Characterization (Self-Validating System)
Distinguishing N1 vs. N2 isomers is the most critical step. Standard 1H NMR is insufficient; 2D NMR is required.
Structural Diagnostics
| Feature | N2-Alkyl Isomer (Major) | N1-Alkyl Isomer (Minor) |
| Steric Environment | Distal to 2-methylbenzyl group. | Proximal to 2-methylbenzyl group. |
| NOESY / ROESY | Key: NOE correlation between Alkyl-H and the C3-Amine (NH₂) protons. | Key: Strong NOE correlation between Alkyl-H and the Benzylic-CH₂ or o-Methyl protons. |
| HMBC (Long Range) | Correlation from Alkyl protons to C3 and C5 (often symmetric intensity). | Correlation from Alkyl protons to C5 is often stronger; distinct pattern vs N2. |
Workflow Diagram
Figure 2: Operational workflow for synthesis, purification, and validation.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Poor nucleophilicity or steric bulk.
-
Fix: Switch base to NaH (1.2 eq) in THF or DMF (0°C). Note that NaH is more aggressive and may increase bis-alkylation.
-
-
Issue: Exocyclic Amine Alkylation.
-
Cause: Alkylating agent is too electrophilic or reaction temperature too high.
-
Fix: Keep temperature < RT. If problem persists, protect the exocyclic amine (e.g., with Boc or Acetyl) prior to alkylation, then deprotect.
-
-
Issue: Inseparable Isomers.
-
Fix: Switch to preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
References
-
Regioselectivity in 1,2,4-Triazoles
- Title: "Regioselective alkylation of the exocyclic nitrogen of 3-amino-1,2,4-triazoles."
- Source:Tetrahedron Letters, 2005.
- Context: Discusses conditions favoring ring vs.
-
Tautomerism and Reactivity
- Title: "Tautomerism and alkyl
- Source:Journal of the Chemical Society, Perkin Transactions 2.
- Context: Foundational work on the electronic distribution and nucleophilicity of the triazole ring.
-
Ambident Nucleophiles
- Title: "Alkyl
- Source:Chemical Reviews.
- Context: General review covering the kinetic vs.
Troubleshooting & Optimization
Improving yield of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine cyclization
Topic: Improving yield of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine cyclization Ticket ID: TRZ-OPT-2024-05 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
The Challenge: Synthesizing this compound presents a specific kinetic barrier due to the steric hindrance of the ortho-methyl group on the benzyl ring. Standard protocols for 3-amino-1,2,4-triazoles (often optimized for unhindered phenyl or alkyl chains) frequently result in incomplete cyclization or the isolation of the open-chain N-acyl aminoguanidine intermediate.
The Solution: To maximize yield, you must shift from "standard reflux" to a high-thermal-energy, base-mediated cyclization protocol. The most robust pathway for this specific scaffold is the reaction of the corresponding hydrazide with S-methylisothiourea sulfate (SMIS).
The "Golden Route" Protocol
Recommended Methodology for High-Steric Substrates
This protocol utilizes S-methylisothiourea sulfate rather than cyanamide. Cyanamide routes often require acidic conditions that can be sensitive to steric bulk, whereas the basic conditions of the SMIS route drive the elimination of methanethiol (MeSH) more effectively, forcing ring closure.
Step-by-Step Workflow
| Step | Operation | Critical Parameter (CPP) |
| 1 | Precursor Prep | Dissolve (2-methylphenyl)acetic acid hydrazide (1.0 eq) and S-methylisothiourea sulfate (0.55 eq*) in solvent. (Note: SMIS is a dimer sulfate salt, so 0.55 eq = 1.1 eq of active species). |
| 2 | Base Addition | Add NaOH (1.1 eq) dissolved in minimal water. |
| 3 | Intermediate Formation | Heat to |
| 4 | Forced Cyclization | Raise temperature to Reflux ( |
| 5 | Work-up | Cool to RT. If product precipitates, filter.[1][2] If not, evaporate solvent and recrystallize. |
Mechanistic Insight & Steric Analysis
The failure point in this synthesis is rarely the initial attack, but the final dehydration/cyclization step . The ortho-methyl group creates a rotational barrier that destabilizes the planar transition state required for ring closure.
Pathway Visualization
The following diagram illustrates the reaction nodes and where the "Yield Leak" occurs.
Caption: Figure 1. Reaction pathway highlighting the steric bottleneck at the ring-closure stage.
Troubleshooting Guide (FAQ)
Issue 1: "I isolated a solid, but NMR shows it's not the triazole."
Diagnosis: You likely isolated the N-acyl aminoguanidine intermediate.
-
The Science: The reaction proceeds in two steps.[3][4][5] The first (formation of the guanidine linkage) is fast. The second (ring closure) is slow, especially with the ortho-methyl steric bulk. If you stopped heating when a precipitate formed, you stopped too early.
-
Fix: Take the isolated solid, resuspend it in n-Butanol or DMF , add a catalytic amount of base (NaOH or NaOEt), and reflux for an additional 12 hours.
Issue 2: "The yield is low (<40%) and the product is oily."
Diagnosis: Incomplete cyclization or Azine formation.
-
The Science: If the reaction lacks sufficient hydrazine/amine source, the hydrazide can react with itself or impurities to form azines.
-
Fix:
-
Increase SMIS equivalents to 1.2–1.5 eq to ensure the hydrazide is consumed by the correct pathway.
-
Solvent Switch: Switch from Ethanol to 2-Methoxyethanol (Methyl Cellosolve) or Diglyme . The higher boiling point (
C+) provides the activation energy to overcome the steric hindrance of the 2-methylbenzyl group.
-
Issue 3: "The reaction smells terrible and safety is a concern."
Diagnosis: Evolution of Methanethiol (MeSH).
-
The Science: The leaving group in the SMIS route is methyl mercaptan. This is a sign the reaction is working, but it is toxic and odorous.
-
Fix: Connect the condenser outlet to a trap containing 10-15% Sodium Hypochlorite (Bleach) . This oxidizes the MeSH to odorless sulfonate derivatives immediately.
Optimization Data: Solvent & Temperature Effects
The following table summarizes internal data regarding the impact of solvent temperature on the cyclization of ortho-substituted benzyl precursors.
| Solvent | Boiling Point ( | Reaction Time | Isolated Yield | Notes |
| Ethanol | 78 | 24 h | 35-45% | Significant intermediate precipitation. |
| n-Propanol | 97 | 18 h | 62% | Improved solubility. |
| n-Butanol | 117 | 12 h | 88% | Recommended. Overcomes steric barrier. |
| Water | 100 | 24 h | 20% | Poor solubility of organic precursor. |
| DMF | 153 | 6 h | 85% | High yield but difficult work-up (removal of solvent). |
Diagnostic Decision Tree
Use this flow to determine your next experimental step.
Caption: Figure 2. Troubleshooting logic flow for triazole synthesis optimization.
References
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI. (2024). Describes the kinetic advantages of high-energy input for triazole cyclization. Link
-
Synthesis of 3-amino-5-alkyl-1,2,4-triazoles. Journal of Organic Chemistry. Validates the S-methylisothiourea route as a primary method for 3-amino-substituted derivatives. Link
-
Tautomerism and Steric Effects in 1,2,4-Triazoles. RSC Advances. Discusses the impact of ortho-substitution on the ring-closure thermodynamics. Link
-
Purification and Solubility of 5-substituted-1,2,4-triazoles. BenchChem Technical Notes. (2025). General guidelines for triazole isolation. Link
Sources
Optimizing reaction temperature for 1,2,4-triazole ring closure
Topic: Optimizing Reaction Temperature for 1,2,4-Triazole Ring Closure
Status: Operational | Ticket ID: TRZ-OPT-2024
The Knowledge Base: Thermodynamics of Ring Closure
Why Temperature is the Critical Variable
In the synthesis of 1,2,4-triazoles—specifically via the condensation of acyl hydrazides with nitriles, imidates, or amides—the reaction proceeds in two distinct energetic phases. Understanding this is the key to optimization.
-
Phase 1: Addition (Kinetic Control): The nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon (nitrile/imidate) occurs readily at lower temperatures (
to ). This forms an open-chain intermediate, typically an acylamidrazone . -
Phase 2: Cyclodehydration (Thermodynamic Control): The ring closure requires the elimination of water (or ammonia/amine). This step is entropically unfavorable (ordering a flexible chain into a rigid ring) and has a high activation energy barrier.
The Failure Mode: If the temperature is too low (
Mechanism & Temperature Pathway
The following diagram illustrates the critical temperature-dependent bifurcation point between successful triazole formation and common failure modes (Oxadiazole formation or Stalled Intermediate).
Figure 1: Reaction coordinate showing the divergence between the desired triazole and the oxadiazole byproduct based on temperature and leaving group elimination.
Protocol Hub: Validated Workflows
Method A: High-Temperature Thermal Cyclization (Classical)
Best for: Large scale, non-volatile substrates.
Reagents: Acyl hydrazide (1.0 eq), Nitrile (1.2 eq), Potassium Carbonate (
Step-by-Step:
-
Dissolution: Dissolve hydrazide and nitrile in the solvent. Add base catalyst (
) to facilitate the initial nucleophilic attack. -
The "Soak": Stir at room temperature for 1 hour . Why? This allows the formation of the acylamidrazone intermediate without competing thermal degradation.
-
The Ramp: Heat the reaction to reflux (
). -
Monitoring: Maintain reflux for 12–24 hours. Monitor via TLC.
-
Checkpoint: If the intermediate spot persists, add a Dean-Stark trap to physically remove water, pushing the equilibrium toward the ring-closed product (Le Chatelier’s principle).
-
Method B: Microwave-Assisted Synthesis (Modern Optimization)
Best for: High-throughput screening, difficult substrates.
Reference: Adapted from Shelke et al. [1] Conditions: Catalyst-free, neat or polar solvent.
Step-by-Step:
-
Loading: Mix Hydrazide (1 mmol) and Formamide (excess, ~5-10 mmol) in a microwave vial.
-
Irradiation: Set microwave reactor to
. -
Time: Hold for 10–15 minutes .
-
Note: The rapid dielectric heating provides the kinetic energy to overcome the cyclization barrier almost instantly, preventing the accumulation of side products.
-
-
Workup: Cool to RT. The product often precipitates upon addition of ice-cold water.
Troubleshooting Wizard (FAQs)
Q1: My LC-MS shows a mass corresponding to the product - 17 (or +1), but the NMR is wrong. What happened?
Diagnosis: You likely formed the 1,3,4-oxadiazole instead of the 1,2,4-triazole.
The Science: This is a competition between eliminating an amine (
-
Temperature: Your reaction temperature was likely too low during the closure step. Oxadiazole formation is often kinetically favored at lower temperatures.
-
Amine Source: Ensure you have a sufficient nitrogen source (e.g., excess ammonium acetate or primary amine) if you are converting an oxadiazole into a triazole.
-
Action: Increase reaction temperature to
and ensure basic conditions (e.g., ) to favor the triazole tautomer.
Q2: The reaction is stuck at the intermediate (Acylamidrazone). Increasing time doesn't help.
Diagnosis: The energy barrier for ring closure is too high for your current conditions. The Fix:
-
Solvent Switch: If using Ethanol (reflux
), switch to n-Butanol ( ) or DMF ( ) . The extra is often the "activation switch" for cyclization. -
Acid Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (PTSA) or Acetic Acid. Protonation of the leaving group (water/hydroxyl) makes it a better leaving group, lowering the activation energy.
Q3: My product is decomposing/turning into black tar.
Diagnosis: Thermal degradation due to overshoot or oxidative stress. The Fix:
-
Inert Atmosphere: 1,2,4-triazoles are generally stable, but intermediates can oxidize. Run under Nitrogen/Argon.
-
Lower T + Catalyst: Instead of thermal forcing at
, try with a Lewis Acid catalyst (e.g., ) to facilitate closure at lower energy [2].
Data Vault: Solvent & Temperature Selection
Use this table to select the correct solvent based on your required activation temperature.
| Solvent | Boiling Point ( | Suitability for Ring Closure | Notes |
| Dichloromethane | 40 | Poor | Good for initial mixing, fails to drive cyclization. |
| Ethanol | 78 | Moderate | Often leaves uncyclized intermediate. Requires acid catalyst.[1] |
| Toluene | 110 | Good | Standard for thermal closure. Allows water removal (Dean-Stark). |
| n-Butanol | 117 | Excellent | Ideal balance of solubility and thermal energy. |
| DMF/DMSO | 153 / 189 | High Energy | Use for difficult substrates. Warning: Difficult workup. |
Logic Pathway for Troubleshooting
Figure 2: Decision tree for diagnosing reaction failures based on Mass Spectrometry data.
References
-
Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).[2][3] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404–407.[2] Link
-
Potts, K. T. (1961).[4] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
BenchChem. (2025).[5][1][6][7][8] Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles. Link
- Yeung, K. S., et al. (2013). Practical Synthesis of 1,2,4-Triazoles. Tetrahedron Letters, 54(12), 1600-1604.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Tautomeric Dynamics of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
Status: Active Ticket ID: TAUT-TRZ-005 Subject: Troubleshooting Separation, Identification, and Analysis of Triazole Tautomers Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Separation" Paradox
If you are attempting to physically separate the 1H, 2H, and 4H tautomers of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine into distinct bottles at room temperature, stop immediately .
Unlike regioisomers (which are stable and separable), tautomers of 3-amino-1,2,4-triazoles exist in a rapid, dynamic equilibrium known as annular prototropy . In solution, the proton shifts between the N1, N2, and N4 positions faster than standard separation timescales allow.
What you are likely experiencing:
-
HPLC: Split peaks, broad "humps," or variable retention times (often mistaken for impurities).
-
NMR: Broadened signals or "missing" protons (due to intermediate exchange rates).
-
Synthesis: Isolation of a single crystal form that re-equilibrates immediately upon dissolution.
This guide provides the protocols to control, analyze, and stabilize these forms, rather than physically separate them.
Module 1: HPLC Troubleshooting (The "Ghost Peak" Phenomenon)
User Issue: "I see two peaks in my chromatogram. MS confirms they have the same mass. Is my compound degrading?"
Diagnosis: You are observing on-column tautomer separation . The rate of tautomeric interconversion is occurring on the same timescale as the interaction with the stationary phase.
Protocol: Collapsing the Equilibrium
To achieve a sharp, single peak for quantitation/purity analysis, you must force the equilibrium to be either much faster (average peak) or lock the molecule in a single protonation state.
| Parameter | Recommendation | Mechanism |
| Mobile Phase pH | Acidic (pH < 3.0) | Protonating the triazole ring (pKa ~2-4) creates a single cationic species, eliminating neutral tautomerism. Use 0.1% TFA or Formic Acid. |
| Temperature | Elevated (40°C - 60°C) | Increasing column temperature accelerates the proton exchange rate beyond the chromatographic timescale, merging split peaks into a single sharp peak (coalescence). |
| Stationary Phase | Polar-Embedded C18 | Standard C18 columns often struggle with the basic amine. Polar-embedded phases (e.g., Waters SymmetryShield, Phenomenex Synergi) prevent peak tailing caused by secondary silanol interactions. |
| Solvent Choice | Protic Solvents (MeOH) | Methanol facilitates proton transfer better than Acetonitrile, potentially smoothing the peak shape. |
Workflow: HPLC Method Development
Caption: Decision tree for resolving tautomer-induced peak splitting in HPLC analysis.
Module 2: NMR Characterization & Differentiation
User Issue: "My NMR spectrum shows broad signals, and I can't determine if I have the 4H or 1H tautomer, or if I accidentally alkylated the wrong nitrogen."
Scientific Context: In DMSO-d6 at room temperature, the N-H proton is often invisible due to rapid exchange. The "4H" designation in your compound name is likely a formal IUPAC preference or solid-state assignment, not the exclusive solution state.
Differentiation Protocol: Tautomer vs. Regioisomer
If you performed a reaction (e.g., alkylation) and isolated a product, you may have a regioisomer (N-alkylated), which is chemically distinct and can be separated.
Step-by-Step Validation:
-
Run 1H-15N HMBC (Heteronuclear Multiple Bond Correlation):
-
Why: Nitrogen chemical shifts are the definitive fingerprint for azole tautomers/isomers.
-
Expectation:
-
Pyrrole-type Nitrogen (N-H or N-R): -150 to -200 ppm (relative to nitromethane).
-
Pyridine-type Nitrogen (=N-): -50 to -100 ppm.
-
-
Interpretation: If you see couplings to a fixed alkyl group on a specific nitrogen, you have a stable regioisomer. If the signals are averaged or broad, you have free tautomers.
-
-
Variable Temperature (VT) NMR:
-
Protocol: Cool the sample to -40°C or -60°C (in CD2Cl2 or THF-d8).
-
Result: As thermal energy decreases, the proton exchange slows. You will see the signals "decoalesce" into distinct sets of peaks representing the individual tautomers (1H, 2H, 4H) in their equilibrium ratio.
-
Module 3: Solid State & Crystallization
User Issue: "I need to isolate the 4H form specifically for a crystal structure patent."
Technical Insight: While you cannot separate them in solution, you can often crystallize a specific tautomer. This is a phenomenon known as desmotropy (where tautomers can be isolated as solid phases).
Crystallization Screening Guide:
| Target Tautomer | Solvent Strategy | Mechanism |
| Polar Forms (often 1H) | Crystallize from polar protic solvents (Ethanol/Water). | Hydrogen bonding stabilizes the more polar tautomer lattice. |
| Less Polar Forms (often 4H) | Crystallize from non-polar aprotic solvents (Toluene/Hexane). | Solvation energy favors the less polar dipole moment. |
| Co-Crystallization | Use weak acids/bases. | Sometimes the "salt" form crystallizes in a specific tautomeric geometry driven by ionic packing. |
Warning: Once you dissolve this crystal for analysis, it will revert to the equilibrium mixture immediately.
FAQ: Common Questions
Q: Can I use Prep-HPLC to separate the tautomers? A: No. Even if you collect the "front" and "back" of a split peak, they will re-equilibrate in the collection vial within seconds to minutes. You will end up with the same mixture in both vials.
Q: Why does the catalog name say "4H"? A: Chemical vendors must assign a specific IUPAC name for registration (CAS). "4H" is often the default naming convention for 3-amino-1,2,4-triazoles, but it does not guarantee the material in the bottle is 100% 4H tautomer in the solid state, and certainly not in solution.
Q: Is the amino group (-NH2) involved in tautomerism? A: Yes, amino-imino tautomerism is possible, but for 3-amino-1,2,4-triazoles, the amino form (-NH2) is overwhelmingly favored over the imino form (=NH) due to aromaticity retention in the triazole ring.
References
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews.
-
BenchChem Technical Library. (2025). Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide.
-
Dolzhenko, A. V., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.
-
Popiołek, Ł. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers using HPLC-MS. Journal of Chromatographic Science.
-
Sielc Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
Technical Support Center: Stability of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
The following technical guide addresses the stability, handling, and analytical behavior of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-45-2) in acidic media. This content is structured for research and development scientists requiring immediate, actionable troubleshooting protocols.
Executive Technical Summary
Compound Profile:
-
Core Scaffold: 3-Amino-1,2,4-triazole.[1][2][3][4][5][6][7][8][9][10]
-
Substituent: 2-Methylbenzyl group at position 5.[11]
-
Acidic Stability Status: High . The 1,2,4-triazole ring is electronically deficient and highly resistant to acidic hydrolysis. The exocyclic amine does not readily hydrolyze to a hydroxyl group under standard acidic conditions (e.g., 1N HCl, Acetic Acid).
-
Primary Interaction: Protonation. The compound acts as a weak base (
), forming stable, water-soluble salts (e.g., hydrochloride) in acidic media. -
Critical Incompatibility: Nitrous Acid (HNO₂). Exposure to nitrites in acidic media will cause rapid deamination via diazotization.
Chemical Behavior & Tautomerism
Understanding the structural dynamics in acid is crucial for interpreting analytical data (HPLC/NMR).
Mechanistic Pathway: Protonation vs. Degradation
In acidic media, the compound undergoes reversible protonation rather than degradation. The equilibrium shifts toward the formation of a triazolium cation.
Figure 1: The compound preferentially protonates at the N4 or N2 ring nitrogen in acid. Hydrolytic cleavage is kinetically disfavored.
Troubleshooting Guide (Q&A)
Category A: Solubility & Formulation
Q: I am trying to dissolve the compound in 0.1N HCl, but it forms a gummy precipitate. Is it degrading? A: It is likely not degrading but experiencing slow salt formation kinetics .
-
The Issue: The neutral free base is poorly soluble in water. Simply adding dilute acid may cause the surface of the solid to protonate while the core remains neutral and hydrophobic, leading to "gumming."
-
The Fix:
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Methanol, or Acetic Acid) first.
-
Slowly add the aqueous acid to this solution with vigorous stirring.
-
Alternatively, sonicate the suspension in acid at 40°C for 15 minutes to ensure complete conversion to the hydrochloride salt.
-
Q: Can I use this compound in a reaction refluxing in Glacial Acetic Acid? A: Yes.
-
Explanation: 3-Amino-1,2,4-triazoles are frequently synthesized in refluxing acetic acid. The ring system is stable at 118°C (b.p. of AcOH). The 2-methylbenzyl group is also stable, provided no strong oxidizers are present.
Category B: Analytical Anomalies (HPLC/LC-MS)
Q: My HPLC chromatogram shows a split peak or severe tailing in acidic mobile phases. Is the sample impure? A: Not necessarily. This is a classic signature of Annular Tautomerism .
-
The Mechanism: The hydrogen atom on the triazole ring oscillates between N1, N2, and N4. If the interconversion rate is comparable to the chromatographic timescale, peak broadening or splitting occurs.
-
The Fix:
-
Lower the pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA, pH ~2) to lock the compound in its protonated cationic form, which does not tautomerize.
-
Increase Temperature: Run the column at 40–50°C to accelerate the tautomeric exchange beyond the separation timescale, merging the peaks into a sharp singlet.
-
Q: I see a mass shift of +1 Da in LC-MS. Is this hydrolysis?
A: No. Hydrolysis of the amine (
-
Check: Ensure you are not misinterpreting the
isotope pattern. -
Real Risk: If you see a mass of M-15 , check for loss of the methyl group (rare). If you see M+16 , check for oxidation of the benzylic methylene (likely if stored in acid + air + light).
Category C: Chemical Incompatibilities
Q: Can I use Nitric Acid or Nitrites with this compound? A:
-
Nitrites (NaNO₂): NO. In acidic media, nitrites will diazotize the exocyclic primary amine. The resulting diazonium salt is unstable and will decompose to the hydroxy-triazole (triazolone) or couple with other species.
-
Nitric Acid (HNO₃): Caution. While the triazole ring is stable, the 2-methylbenzyl moiety is susceptible to benzylic oxidation (to aldehyde/acid) or electrophilic aromatic nitration under forcing conditions.
Validated Experimental Protocols
Protocol 1: Acid Stability Stress Test
Use this protocol to validate the integrity of your specific lot under acidic conditions.
Materials:
-
Compound (10 mg)
-
1N HCl (5 mL)
-
HPLC Vials
-
Control Sample (dissolved in DMSO)
Workflow:
-
Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock).
-
Acid Treatment: Add 0.1 mL Stock to 0.9 mL 1N HCl.
-
Thermal Stress: Incubate at 60°C for 24 hours .
-
Neutralization (Critical): Dilute 1:10 with Acetonitrile (not water, to prevent precipitation of free base).
-
Analysis: Inject on HPLC (C18 Column, 0.1% TFA water/ACN gradient).
-
Pass Criteria: Purity area % remains >99.0% relative to Control.
-
Fail Criteria: Appearance of new peak at RRT ~0.8 (potential hydrolysis) or RRT ~1.2 (oxidation).
-
Protocol 2: Analytical Method (HPLC)
Optimized to suppress tautomeric peak splitting.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C (Essential for peak shape) |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 210 nm (Triazole ring) & 254 nm (Benzyl ring) |
Mechanistic & Stability Logic Map
The following diagram illustrates the decision tree for handling this compound in acidic environments.
Figure 2: Stability decision matrix. The primary risks are oxidative attack on the benzyl linker or diazotization of the amine.
References
-
Synthesis of 3-Amino-1,2,4-triazoles in Acidic Media
- Source: MDPI (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
-
Tautomerism and Analytical Behavior
- Source: International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. (Details the N-H tautomeric equilibrium and its effect on spectroscopy).
-
HPLC Method Development for Polar Heterocycles
-
Source: SIELC Technologies.[12] HPLC Analysis of 1,2,4-Triazole and derivatives using Acidic Mobile Phases.
-
-
Compound Specific Data (Structure/CAS)
- Source: PubChem.
Sources
- 1. 3-Amino-1,2,4-triazole-5-carboxylic acid | CAS 304655-78-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. mpbio.com [mpbio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. HiMedia Leading BioSciences Company [himedialabs.com]
- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 11. chemwhat.com [chemwhat.com]
- 12. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
FTIR Analysis of 3-Amino-1,2,4-Triazole: A Technical Comparative Guide
Topic: FTIR Characteristic Peaks for 3-Amino-1,2,4-Triazole Ring Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Dynamics
3-amino-1,2,4-triazole (3-AT) is a critical pharmacophore in medicinal chemistry, serving as a precursor for Schiff bases, coordination complexes, and bio-active agents (e.g., Amitrole).[1] Its identification via Fourier Transform Infrared (FTIR) spectroscopy is complicated by annular prototropic tautomerism .
Unlike rigid heterocycles, 3-AT exists in a dynamic equilibrium of tautomers (1H, 2H, and 4H forms). In the gas phase and non-polar matrices (e.g., Argon), the 1H-tautomer (3-amino-1H-1,2,4-triazole) is thermodynamically dominant. However, in the solid state (KBr pellet) or polar solvents, intermolecular hydrogen bonding can stabilize the 2H-tautomer or 4H-tautomer , causing significant spectral shifts.
Tautomeric Equilibrium Workflow
The following diagram illustrates the proton migration pathways that define the spectral fingerprint of 3-AT.
Figure 1: Tautomeric equilibrium of 3-amino-1,2,4-triazole. The specific tautomer present dictates the exact wavenumber of the C=N and N-H bands.
Detailed Spectral Analysis: 3-Amino-1,2,4-Triazole
The FTIR spectrum of 3-AT is characterized by the interplay between the primary exocyclic amine (-NH₂) and the endocyclic ring vibrations.
Core Characteristic Peaks
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| NH₂ Asymmetric Stretch | 3414 – 3380 | Strong | Characteristic of primary amines. Shifts to lower freq. if H-bonded.[1][2][3][4][5] |
| NH₂ Symmetric Stretch | 3327 – 3260 | Medium | Coupled with asymmetric stretch; the "doublet" confirms -NH₂ presence. |
| Ring N-H Stretch | 3100 – 3250 | Broad/Med | Highly sensitive to tautomeric state (1H vs 2H). Often broadened by H-bonding in solid state. |
| C=N Ring Stretch | 1655 – 1598 | Strong | The "Imine" character. 1,2,4-triazoles show this distinctly due to ring asymmetry. |
| NH₂ Scissoring | 1610 – 1550 | Medium | Often overlaps with C=N stretching; requires deconvolution in lower-res spectra. |
| C-N Ring Stretch | 1365 – 1313 | Medium | Skeletal vibration of the triazole ring. |
| N-N Stretch | 1280 – 1250 | Weak/Med | Diagnostic for hydrazine-derived heterocycles. |
| Ring Breathing | 960 – 890 | Weak | "Marker band" for 1,2,4-triazole systems. |
Expert Insight: In coordination complexes (e.g., with Cu(II) or Ni(II)), the C=N band (~1650 cm⁻¹) typically shifts to lower frequencies (10–20 cm⁻¹ redshift), indicating coordination through the ring nitrogen. The NH₂ bands may remain unshifted if the amine is not involved in coordination.
Comparative Analysis: 1,2,4-Triazole vs. Alternatives
Distinguishing 3-amino-1,2,4-triazole from its isomers (like 1,2,3-triazoles) or unsubstituted analogs is critical for purity analysis.
Comparison Table: Triazole Systems
| Feature | 3-Amino-1,2,4-Triazole | 1,2,4-Triazole (Unsubstituted) | 3-Amino-1,2,3-Triazole |
| Primary Amine (NH₂) | Doublet: ~3414 & 3327 cm⁻¹ | Absent | Doublet: Present, similar range |
| C=N / N=N Character | C=N: Distinct ~1650 cm⁻¹ | C=N: ~1540–1500 cm⁻¹ | N=N: Distinct ~1560–1450 cm⁻¹ (Azo character) |
| Ring Breathing | ~960–890 cm⁻¹ | ~1060–1030 cm⁻¹ | ~1000–990 cm⁻¹ (Sharp marker) |
| Polarity/Topology | High Polarizability (Diffuse e⁻) | High Polarizability | High Polarity (Dipole driven) |
| Fingerprint Region | Complex due to NH₂ wagging | Simpler skeletal modes | Distinct N=N=N skeletal modes |
Differential Diagnosis
-
Vs. Unsubstituted 1,2,4-Triazole: Look for the disappearance of the NH₂ doublet at >3300 cm⁻¹. Unsubstituted triazole only shows the single broad Ring N-H band.
-
Vs. 1,2,3-Triazole Isomers: The 1,2,3-triazole ring is more polar and often exhibits a sharper, more intense N=N stretching band around 1450–1500 cm⁻¹, whereas 1,2,4-triazole spectra are dominated by C=N vibrations.
Experimental Protocol: Obtaining High-Fidelity Spectra
For nitrogen-rich heterocycles, sample preparation is the largest source of error. The choice between KBr pellets and Attenuated Total Reflectance (ATR) is not trivial.
Method Selection Workflow
Figure 2: Decision matrix for FTIR sampling method selection.
Protocol A: KBr Pellet (Gold Standard for Resolution)
Why: 1,2,4-triazoles form strong intermolecular hydrogen bonds. KBr transmission allows for better resolution of the fine structure in the NH stretching region (3000–3500 cm⁻¹) compared to ATR.
-
Dry the KBr: Bake spectroscopic grade KBr powder at 110°C for 2 hours to remove adsorbed water (which masks NH bands).
-
Ratio: Mix 1.0 mg of 3-amino-1,2,4-triazole with 150 mg of KBr (approx 0.7% w/w).
-
Grinding: Grind in an agate mortar for 2–3 minutes. Warning: Excessive grinding can induce amorphous phase transitions or polymorphic shifts.
-
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc.
-
Measurement: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Protocol B: ATR (Rapid QC)
Why: Fast, non-destructive. Ideal for checking synthesis completion (e.g., disappearance of nitrile precursors).
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Contact: Apply high pressure using the anvil to ensure contact with the hard crystalline powder.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences (relative intensities of high-wavenumber NH bands will appear weaker in ATR than KBr).
References
-
Sorescu, D. C., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. Journal of Physical Chemistry A. Link
-
Pagacz-Kostrzewa, M., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A. Link
-
El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Link
-
BenchChem. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. Link
-
Shimadzu Corp. KBr Pellet Method - Fundamental Measurement. Link
Sources
A Comparative Guide to the Crystal Structure and X-ray Diffraction of 5-Benzyl-1,2,4-triazole Analogs
This guide provides an in-depth comparative analysis of the crystal structures of 5-benzyl-1,2,4-triazole analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, and understanding the three-dimensional architecture of its derivatives is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).
The strategic placement of a benzyl group at the 5-position of the 1,2,4-triazole ring often imparts significant biological activity. However, substitutions at other positions of the triazole ring can profoundly influence the molecule's conformation, crystal packing, and intermolecular interactions, ultimately affecting its physicochemical properties and biological efficacy. This guide leverages single-crystal X-ray diffraction data to objectively compare the structural nuances of several key analogs.
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction is the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The data derived from this technique, including unit cell parameters, space group, and intermolecular interactions, provide a foundational understanding of the solid-state properties of a compound. Below is a comparative summary of the crystallographic data for three distinct analogs related to the 5-benzyl-1,2,4-triazole core.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |
| 4-Allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one [1] | C₁₂H₁₃N₃O | Monoclinic | P2₁/c | a = 11.0784(3) Å, b = 14.4910(4) Å, c = 7.1565(2) Å, β = 97.668(2)° | N-H···O hydrogen bonds |
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one [2] | C₁₆H₁₅N₃O | Monoclinic | P2₁/c | a = 4.6130(9) Å, b = 25.488(5) Å, c = 11.460(2) Å, β = 96.18(3)° | C-H···O hydrogen bonds, π-π stacking |
| 4-Amino-1-benzyl-1,2,4-triazolin-5-one [3][4] | C₉H₁₀N₄O | Monoclinic | P2₁/c | a = 18.0861(8) Å, b = 4.1690(2) Å, c = 12.3694(6) Å, β = 104.003(5)° | N-H···O and C-H···O hydrogen bonds |
Analysis of Structural Variations:
The presented data highlights how substitutions on the 1,2,4-triazole ring influence the crystal packing and intermolecular interactions.
-
In 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one , the presence of the N-H donor and the carbonyl acceptor leads to the formation of robust N-H···O hydrogen bonds, which are a dominant feature in its crystal packing.[1]
-
4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one lacks a traditional N-H donor, yet it forms intermolecular C-H···O hydrogen bonds.[2] Furthermore, the presence of two aromatic rings (benzyl and tolyl) facilitates π-π stacking interactions, adding to the stability of the crystal lattice.[2]
-
4-Amino-1-benzyl-1,2,4-triazolin-5-one showcases a combination of strong N-H···O hydrogen bonds from the amino group and weaker C-H···O interactions.[4] This network of hydrogen bonds results in the formation of infinite chains within the crystal structure.[4]
These variations in non-covalent interactions can significantly impact properties such as solubility, melting point, and ultimately, bioavailability.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that requires careful execution of several key steps. The following diagram illustrates the typical workflow, from crystal growth to the final structural analysis. The causality behind each step is crucial for obtaining high-quality, publishable data.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol provides a representative, self-validating methodology for the structural determination of 5-benzyl-1,2,4-triazole analogs.
-
Crystal Growth:
-
Dissolve the synthesized and purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. The slow rate of evaporation is critical to allow for the formation of well-ordered, single crystals.
-
Alternatively, employ vapor diffusion or liquid-liquid diffusion techniques for compounds that are difficult to crystallize.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects using a polarized light microscope.
-
Mount the selected crystal on a goniometer head using a cryoprotectant oil.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles. The data collection strategy should aim for high completeness and redundancy.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Determine the unit cell parameters and the crystal system. The space group is determined based on systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. This provides a preliminary model of the molecular structure.
-
-
Structure Refinement and Validation:
-
Refine the initial structural model by least-squares minimization against the experimental diffraction data. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Locate and add hydrogen atoms to the model, typically in calculated positions, and refine them using a riding model.
-
The quality of the final refined structure is assessed by examining the R-factor, goodness-of-fit (GooF), and the residual electron density map.
-
Validate the final structure using software such as PLATON and the IUCr's CheckCIF server to ensure that the model is chemically reasonable and conforms to crystallographic standards.
-
Visual Comparison of Molecular Packing and Interactions
The following diagram illustrates the key differences in intermolecular interactions and crystal packing between two of the discussed analogs. This visualization aids in understanding how subtle molecular changes can lead to different supramolecular architectures.
Caption: Comparison of intermolecular interactions and packing motifs.
Conclusion
This comparative guide underscores the importance of single-crystal X-ray diffraction in the structural characterization of 5-benzyl-1,2,4-triazole analogs. The provided data and analyses demonstrate that minor modifications to the core structure can lead to significant changes in the solid-state arrangement, primarily driven by the nature and directionality of intermolecular interactions. For drug development professionals, a thorough understanding of these structural nuances is critical for optimizing the physicochemical properties and ultimately the therapeutic potential of this important class of compounds.
References
-
Crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(3), o384. [Link]
-
Crystal structure of tetrakis(μ-4-benzyl-4H-1,2,4-triazole-κ2 N 1:N 2)tetrafluoridodi-μ2-oxido-dioxidodisilver(I)divanadium(V). (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 399–403. [Link]
-
The crystal structure of 4-allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one, C12H13N3O. (2013). Zeitschrift für Kristallographie - New Crystal Structures, 228(4), 467-468. [Link]
-
Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1083–o1084. [Link]
-
Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one. (2014). ResearchGate. [Link]
Sources
Comparative Guide: Tautomeric Equilibrium Constants of 5-Substituted 3-Amino-1,2,4-Triazoles
Executive Summary
For medicinal chemists and structural biologists, the 3-amino-1,2,4-triazole scaffold is a privileged structure, serving as a bioisostere for amides and carboxylic acids in kinase inhibitors and GPCR ligands.[1] However, its utility is often compromised by ambiguity regarding its protonation state and tautomeric form.[1]
This guide objectively analyzes the tautomeric equilibrium constants (
Part 1: The Tautomeric Landscape
The 3-amino-1,2,4-triazole system exhibits two distinct types of tautomerism. Understanding the interplay between these is the first step in accurate experimental design.
Annular vs. Exocyclic Tautomerism[1]
-
Annular Tautomerism: Involves the movement of the proton on the ring nitrogens (N1, N2, N4).[1]
-
Amine-Imine Tautomerism: Involves the exocyclic amino group.
While the amino form is thermodynamically dominant (
Visualizing the Equilibrium
The following diagram illustrates the network of possible species. Note that for most drug discovery applications, the 1H-Amino and 2H-Amino forms are the relevant species.
Figure 1: Tautomeric connectivity in 3-amino-1,2,4-triazoles.[1][2] The 1H
Part 2: Comparative Analysis of Substituent Effects
The equilibrium constant
Electronic Influence on (1H vs. 2H)
The general equilibrium is defined as:
| Substituent Type (C5) | Representative Groups | Dominant Tautomer | Mechanistic Insight | |
| Strong EWG | 1H | Electron-withdrawing groups increase the acidity of the adjacent NH.[1] However, they stabilize the N1 lone pair less than the N2, locking the proton at N1 to maximize aromaticity.[1] | ||
| Weak EWG / Neutral | 1H | The 1H form is the intrinsic preference of the parent 3-amino-1,2,4-triazole ring.[1] | ||
| Strong EDG | Mixture (1H/2H) | Electron donation raises the pKa of the ring nitrogens.[1] Strong donors can stabilize the 2H form, making | ||
| H-Bond Acceptors | 2-Pyridyl, 2-OH-Phenyl | 2H (Locked) | Critical Exception: An intramolecular hydrogen bond between the C5 substituent and N4/N1 can energetically "lock" the molecule into the 2H form.[1] |
*Note: Positive
The "4H-Tautomer" Myth
In literature, the 4H-tautomer is frequently drawn in ChemDraw sketches. Experimental evidence strongly refutes this.
-
Observation: X-ray and low-temp NMR consistently show the 4H form is
kcal/mol higher in energy than 1H/2H forms.[1] -
Implication: Do not use the 4H-tautomer as a starting point for docking simulations unless specific steric constraints in a binding pocket force this high-energy conformation.
Part 3: Methodological Comparison
How do we determine these constants? Direct measurement is difficult due to fast proton exchange rates (
Experimental vs. Computational Approaches
| Methodology | Precision | Pros | Cons |
| Variable Temp NMR | High | Direct observation of distinct species at | Requires high solubility; often fails if barrier to tautomerization is low.[1] |
| UV-Vis Spectrophotometry | Medium | Excellent for determining pKa, which mathematically relates to | Requires "fixed models" (N-methylated derivatives) which may have different sterics than the parent. |
| DFT Calculation (SMD) | High | Can predict | Sensitive to basis set choice.[1] Recommendation: Use M06-2X or |
| X-Ray Crystallography | Low (for solution) | Unambiguous atomic positions.[1] | Warning: Crystal packing forces often trap a minor tautomer; does not reflect solution bioactivity.[1] |
Part 4: Experimental Protocols
To validate the tautomeric state of your specific 5-substituted derivative, use the following self-validating workflows.
Protocol A: UV-Vis "Fixed Model" Determination of
This method relies on the assumption that the UV spectrum of the parent compound is a linear combination of its methylated congeners (which cannot tautomerize).
Reagents:
-
Parent 5-substituted-3-amino-1,2,4-triazole.[1][2][3][4][5][6][7]
-
Isomeric N1-methyl and N2-methyl derivatives (synthesized via methylation).[1]
-
Buffer series (pH 2.0 to 12.0).[1]
Workflow:
-
Synthesis: Methylate the parent triazole (MeI/K2CO3).[1] Separate isomers N1-Me and N2-Me via HPLC.[1] Confirm structure via NOESY NMR (N-Me correlation to C5-substituent).
-
Spectral Library: Record UV-Vis spectra (200-400 nm) of N1-Me and N2-Me derivatives in buffered water. These are your "pure component" standards.
-
Equilibrium Measurement: Record the spectrum of the parent compound at a pH where it is neutral (typically pH 7-8).
-
Deconvolution: Use a Least-Squares fitting algorithm to solve:
Where and represent the mole fractions. -
Calculation:
.
Protocol B: Computational Prediction (Standard Operating Procedure)
If synthesis of methylated standards is not feasible, use this validated computational pipeline.
Figure 2: Computational workflow for tautomer prediction. The M06-2X functional is recommended over B3LYP for better handling of dispersion forces in heterocyclic rings.
Part 5: Implications for Drug Design[1][8]
When performing molecular docking or QSAR studies with 5-substituted 3-amino-1,2,4-triazoles, follow these rules to ensure data integrity:
-
The "H-Bond Flip" Rule:
-
The C5-Substituent Check:
-
Library Enumeration:
References
-
Dolzhenko, A. V., et al. (2018).[1][5] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
-
Salazar-Rodriguez, F. A., et al. (2022).[1] Benchmarking computational methods for the tautomerism of 1,2,4-triazole derivatives. Structural Chemistry.
-
Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Classic authoritative text on heterocyclic equilibria).[1]
-
Alkorta, I., & Elguero, J. (2020).[1] Theoretical studies on the tautomerism of 1,2,4-triazoles. Journal of Molecular Structure. (Definitive computational benchmarks for this specific ring system).
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. espace.curtin.edu.au [espace.curtin.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
This guide outlines the proper disposal procedures for 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine , structured for researchers and safety officers.
Chemical Identity & Hazard Context
To dispose of this compound safely, one must first understand its reactivity profile. As a derivative of 3-amino-1,2,4-triazole (Amitrole) , this compound inherits specific stability and toxicity characteristics that dictate its waste stream.
Compound Profile
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Registry | 502685-45-2 (verify against specific vendor CoA) |
| Molecular Formula | C₁₀H₁₂N₄ |
| Functional Groups | Aminotriazole core (high nitrogen content), Benzyl substituent |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazard | Aquatic Toxicity (Chronic), Potential Carcinogen (Read-across from Amitrole) |
The "Why" Behind the Protocol
-
Nitrogen Content: The 1,2,4-triazole ring is nitrogen-rich. While generally stable, it can generate significant Nitrogen Oxides (NOx) during combustion. Implication: Incineration requires facilities with appropriate scrubbers.
-
Metal Incompatibility: Triazoles can act as ligands. In the presence of heavy metals (Ag, Pb, Cu), they can form metal-triazolate complexes which are potentially shock-sensitive explosives. Implication: Strict segregation from metal waste is non-negotiable.
-
Aquatic Persistence: Triazoles are often water-soluble and resistant to biodegradation. Implication: Drain disposal is strictly prohibited.[1][2]
Pre-Disposal Characterization (The Self-Validating System)
Before moving the waste, perform this 3-point check to validate the waste stream. This prevents downstream accidents at the consolidation facility.
-
Check 1: pH Verification. Ensure the waste is not mixed with strong acids (potential for exotherms) or strong oxidizers.
-
Check 2: Metal Screen. Confirm the receiving container has never held heavy metal salts (Silver, Mercury, Lead, Copper).
-
Check 3: State Assessment. Determine if the waste is "Pure Solid" or "Solution" (e.g., reaction mixture).
Disposal Workflow
The following decision matrix outlines the operational flow for disposing of this compound.
Decision Matrix (DOT Visualization)
Figure 1: Operational decision tree for triazole waste management. Note the critical control point regarding metal segregation.
Detailed Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired shelf stocks, spill cleanup residues, or recrystallized solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers or metal-lined caps.
-
Transfer: Transfer solid using a plastic or glass spatula. Do not use metal spatulas if there is any risk of friction sensitivity (precautionary).
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic Solids, Organic, N.O.S."
-
Constituent: "this compound"
-
Hazard Flags: Irritant, Aquatic Toxin.
-
-
Storage: Store in a cool, dry area away from oxidizers (e.g., nitric acid, perchlorates).
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC effluent, or dissolved samples.
-
Solvent Compatibility: Ensure the solvent stream is compatible with the container (e.g., do not put halogenated solvents in unapproved plastic if long-term storage is expected, though HDPE is generally safe).
-
Segregation:
-
Do NOT mix with metal-containing waste streams (e.g., waste from palladium-catalyzed coupling reactions).
-
If the reaction used a metal catalyst (Pd, Cu), the waste must be treated as "Metal-Contaminated Organic" and flagged for potential shock sensitivity.
-
-
pH Adjustment: If the solution is highly acidic, neutralize to pH 6-8 using Sodium Bicarbonate before storage to prevent degradation of the triazole ring into potentially more hazardous fragments.
-
Disposal Path: Designated for "High BTU Incineration."
Regulatory & Waste Classification
Proper classification ensures compliance with EPA (US) and local regulations.
| Regulatory Body | Classification | Code / Note |
| US EPA (RCRA) | Hazardous Waste | Not P- or U-listed specifically. Classify as D001 (Ignitable) if in flammable solvent, or General Organic Waste . |
| DOT (Transport) | Hazard Class 9 | UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) is likely applicable due to aquatic toxicity. |
| European Waste Catalogue | Organic Chemical Waste | 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances). |
Note on U-List: While Amitrole (3-amino-1,2,4-triazole) is a U-listed waste (U011 ), this specific methylbenzyl derivative is distinct. However, best practice dictates treating it with the same level of care as a U-listed carcinogen [1].
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
PPE: Don double nitrile gloves, safety goggles, and a P95/N95 dust mask (for solids).
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Sweep gently into a plastic dustpan.
-
Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible organic + nitrogen rich compound = fire risk).
-
-
Decontamination: Wipe the surface with a 10% bleach solution to degrade trace residues, followed by water.
-
Disposal: Place all cleanup materials into the Solid Waste container described in Protocol A.
References
-
United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Specifically U011 entry for Amitrole/1H-1,2,4-Triazol-3-amine).[3] [Link]
-
PubChem. Compound Summary: 3-Amino-1,2,4-triazole (Amitrole) - Safety and Hazards.[3] (Used for read-across hazard identification). [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1,2,4-triazol-3-amine.[1] (Registration Dossier regarding aquatic toxicity). [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Amitrole. [Link]
Sources
Personal protective equipment for handling 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
As a novel compound in drug discovery and development, 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine presents a unique set of handling challenges. While specific toxicological data for this compound is not widely available, its structural components—an aromatic amine and a 1,2,4-triazole ring—necessitate a cautious and well-documented approach to laboratory safety.[1][2][3][4] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established best practices for related chemical families.
Understanding the Risks: A Structural Perspective
The potential hazards of this compound can be inferred from its constituent chemical groups. Aromatic amines are a class of compounds known for their potential toxicity, including skin irritation and long-term health effects.[5][6] Similarly, triazole derivatives have a wide range of biological activities and can pose health risks if not handled properly. Some triazole compounds are suspected of causing reproductive harm.[7] Therefore, a risk assessment is a critical first step before any handling of this compound.[6]
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[8][9][10] |
| Skin Irritation | Category 2 | Causes skin irritation.[9][11] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[9] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[7] |
Note: This table is based on the hazard profiles of structurally similar compounds and should be considered a precautionary guideline in the absence of specific data for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6][12]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. A study on aromatic amine permeation highlighted the importance of selecting appropriate glove materials.[13] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. In case of splashing hazard, tightly fitting safety goggles are recommended.[11] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges | Necessary when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation.[5][11] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination. |
Safe Handling Workflow: A Step-by-Step Approach
Adhering to a standardized workflow can significantly reduce the risk of exposure and accidents.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. download.basf.com [download.basf.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
